Propyl formate

Catalog No.
S1511898
CAS No.
110-74-7
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl formate

CAS Number

110-74-7

Product Name

Propyl formate

IUPAC Name

propyl formate

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c1-2-3-6-4-5/h4H,2-3H2,1H3

InChI Key

KFNNIILCVOLYIR-UHFFFAOYSA-N

SMILES

CCCOC=O

solubility

0.25 M
22 mg/mL at 22 °C
miscible with alcohol, ether, most organic solvents; soluble in 1 ml in 45 ml wate

Canonical SMILES

CCCOC=O

The exact mass of the compound Propyl formate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.25 m22 mg/ml at 22 °c22 mg/ml at 22 °cmiscible with alcohol, ether, most organic solvents; soluble in 1 ml in 45 ml water. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Propyl formate is a medium-boiling aliphatic ester procured primarily as a specialty solvent, chemical intermediate, and formulation additive. Characterized by a boiling point of 81 °C and specific Hansen solubility parameters, it provides robust solvency for a variety of resins, cellulose derivatives, and polymeric binders [1]. Unlike highly volatile lower formates or slower-evaporating acetates, propyl formate offers a balanced evaporation profile, making it a critical material for industrial applications requiring controlled drying times, such as advanced coatings, printing inks, and environmentally conscious chemical processing [2].

Substituting propyl formate with its closest analogs frequently compromises formulation stability and process efficiency. While ethyl formate is chemically similar, its significantly lower boiling point (54 °C) causes premature flash-off in coatings, leading to moisture condensation (blushing) and uneven film formation, while also presenting higher vapor-handling risks[1]. Conversely, using propyl acetate or butyl formate introduces slower evaporation rates that delay curing times and alter the thermodynamic compatibility with specific target binders [2]. For precise industrial formulations, particularly those replacing restricted solvents like MEK or toluene, the specific volatility and solvency profile of propyl formate cannot be seamlessly replicated by adjacent esters.

Thermal Behavior and Volatility Control in Open-System Formulations

In industrial coatings and inks, solvent volatility directly dictates film quality and processing speed. Propyl formate exhibits a boiling point of 81 °C, positioning it between lighter and heavier esters [1]. When compared to ethyl formate (54 °C), propyl formate prevents the rapid flash-off that causes surface defects and blushing. Compared to propyl acetate (102 °C), it ensures faster drying times, preventing production bottlenecks [2].

Evidence DimensionBoiling Point / Volatility
Target Compound Data81 °C
Comparator Or BaselineEthyl formate (54 °C) and Propyl acetate (102 °C)
Quantified Difference27 °C higher boiling point than ethyl formate; 21 °C lower than propyl acetate
ConditionsStandard atmospheric pressure (760 mmHg)

Allows formulators to achieve defect-free finishes with targeted curing times, avoiding the extreme volatility of ethyl formate and the sluggish drying of propyl acetate.

Green Chemistry: Accelerated Atmospheric Degradation Profile

For facilities managing Volatile Organic Compound (VOC) emissions, the atmospheric lifetime of a solvent is a critical procurement metric. Gas-phase kinetic studies demonstrate that propyl formate reacts with atmospheric chlorine atoms at a rate of (4.65 ± 0.47) × 10^-11 cm3 molecule^-1 s^-1 [1]. This is approximately 4.8 times faster than the degradation rate of ethyl formate ((9.57 ± 1.27) × 10^-12 cm3 molecule^-1 s^-1). This accelerated reactivity ensures that propyl formate breaks down significantly faster in the troposphere, reducing its environmental persistence [1].

Evidence DimensionReaction rate with Cl atoms at 296 K
Target Compound Data4.65 × 10^-11 cm3 molecule^-1 s^-1
Comparator Or BaselineEthyl formate (9.57 × 10^-12 cm3 molecule^-1 s^-1)
Quantified Difference~4.8-fold faster degradation rate for propyl formate
ConditionsGas-phase kinetics at 296 K and 700 Torr N2

Provides a quantifiable environmental advantage for companies seeking solvents with shorter atmospheric lifetimes to meet strict environmental compliance targets.

Processability: Viable Substitution for Toxic Industrial Solvents (MEK/Toluene)

Regulatory pressures necessitate the replacement of toxic solvents like methyl ethyl ketone (MEK) and toluene in industrial binders. Empirical testing utilizing Hansen Solubility Parameters demonstrated that a co-solvent blend of 2-propanol and propyl formate (72/28 ratio) successfully dissolved challenging binder systems while maintaining required technical properties [1]. In the same substitution framework, ethyl formate was rejected due to prohibitive costs and excessive volatility. Propyl formate provided the exact solvency and evaporation balance needed for a drop-in replacement [1].

Evidence DimensionBinder solubility and technical performance in ink formulations
Target Compound DataPassed all experimental technical tests (72/28 blend with 2-propanol)
Comparator Or BaselineEthyl formate (rejected for cost/volatility); MEK/Toluene (baseline toxic solvents)
Quantified DifferenceAchieved full technical compliance where ethyl formate failed procurement/process criteria
ConditionsLaboratory testing for printing ink binder substitution

Proves propyl formate's commercial viability as a safer, functional substitute for highly regulated solvents in large-scale coating and ink manufacturing.

Azeotropic Behavior for Targeted Solvent Recovery

In chemical processing, the ability to efficiently recover and recycle solvents depends heavily on azeotropic behavior. Propyl formate forms a binary azeotrope with n-hexane that boils at 65.7 °C and contains 96% n-hexane by weight[1]. In contrast, ethyl formate forms an azeotrope with n-hexane at 60.0 °C containing only 71.6% n-hexane. This highly skewed azeotropic composition for propyl formate allows for different distillation boundaries and can be leveraged to optimize separation sequences and reduce energy consumption during solvent recovery operations[2].

Evidence DimensionBinary azeotrope composition with n-hexane
Target Compound Data65.7 °C boiling point, 96% n-hexane
Comparator Or BaselineEthyl formate (60.0 °C boiling point, 71.6% n-hexane)
Quantified Difference24.4% higher n-hexane concentration in the azeotrope
ConditionsStandard atmospheric pressure distillation

Enables chemical engineers to design more efficient solvent recovery and recycling systems by exploiting specific thermodynamic phase behaviors.

Low-Toxicity Industrial Inks and Coatings

Driven by its 81 °C boiling point and proven ability to replace MEK and toluene, propyl formate is a highly functional choice for formulating advanced printing inks and industrial coatings. It prevents the blushing and flash-off defects associated with ethyl formate while ensuring faster throughput than propyl acetate [1].

Environmentally Compliant Extraction and Processing Solvents

Because propyl formate degrades nearly 5 times faster in the atmosphere (via Cl radical reaction) than ethyl formate, it is recommended for open-system extractions and chemical processing where minimizing VOC atmospheric lifetime and meeting strict environmental regulations is a primary procurement objective [2].

Complex Solvent Recovery and Azeotropic Distillation

Propyl formate's specific binary azeotropes—such as its 96% n-hexane azeotrope at 65.7 °C—make it a valuable component in chemical manufacturing streams requiring precise solvent recovery. Engineers can leverage these thermodynamic properties to design more energy-efficient separation columns compared to using lower formates [3].

Physical Description

N-propyl formate appears as a clear colorless liquid with a pleasant odor. Slightly soluble in water and less dense than water. Hence floats on water. Vapors are heavier than air.
Liquid
colourless to pale yellow liquid with a characteristic fruity, rum-plum odou

XLogP3

0.8

Boiling Point

80.9 °C

Flash Point

27 °F (NFPA, 2010)

Density

d20 0.91
0.895-0.905

LogP

0.83 (LogP)
0.83

Melting Point

-92.9 °C
Mp -92.9 °
-92.9°C

UNII

WO1ARV6GTW

GHS Hazard Statements

Aggregated GHS information provided by 304 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

82.57 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

110-74-7

Wikipedia

Propyl formate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Formic acid, propyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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